2-(异丁酰氨基)苯甲酰胺

描述

Synthesis Analysis

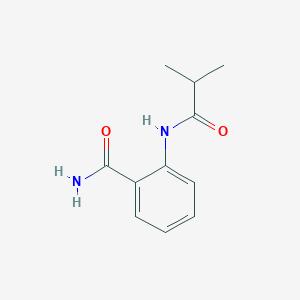

The synthesis of benzamides, including 2-(Isobutyrylamino)benzamide, can be achieved through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, mild, and highly efficient .Molecular Structure Analysis

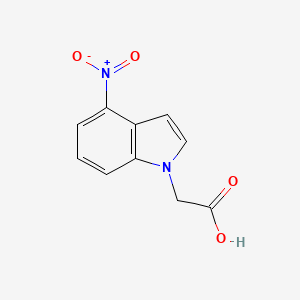

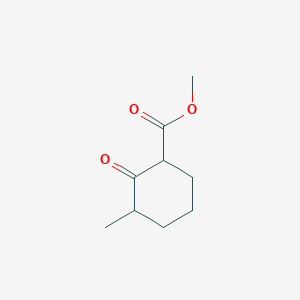

The molecular structure of 2-(Isobutyrylamino)benzamide can be analyzed using various spectroscopic methods such as IR, 1H NMR, and 13C NMR . These methods provide detailed information about the molecular structure and the functional groups present in the compound .科学研究应用

1. 血管紧张素 II 受体激动剂中的作用

2-(异丁酰氨基)苯甲酰胺衍生物在血管紧张素 II AT2 受体调节中显示出潜力。这些化合物已被研究其在选择性非肽 AT(2) 受体激动剂中的作用,影响某些细胞类型的神经元伸展 (Wallinder 等人,2008)。

2. 抗菌应用

已合成并评估了一系列苯甲酰胺类似物,包括与 2-(异丁酰氨基)苯甲酰胺相关的类似物,以了解其对各种细菌和真菌菌株的抗菌特性。这些化合物已证明具有显着的生物活性,突出了它们在抗菌应用中的潜力 (Imramovský 等人,2011)。

3. 黑色素瘤疗法中的潜力

苯甲酰胺衍生物,包括与 2-(异丁酰氨基)苯甲酰胺相关的衍生物,在黑色素瘤疗法中显示出前景。它们已被探索用于对黑色素瘤细胞的细胞毒性,为黑色素瘤治疗提供靶向药物递送剂的潜力 (Wolf 等人,2004)。

4. 在设计单分子磁体中的应用

苯甲酰胺化合物已用于合成金属配体,这在设计单分子磁体中很重要。这项研究证明了苯甲酰胺衍生物在材料科学,特别是在磁性材料领域的多功能性 (Costes 等人,2010)。

5. 在分子对接研究中的实用性

苯甲酰胺衍生物已用于分子对接研究中,以探索它们与特定生物靶标的相互作用。这些研究有助于合理设计新疗法,展示苯甲酰胺在药物开发中的重要性 (Sulistyowaty 等人,2020)。

6. 在组蛋白脱乙酰酶抑制中的用途

一些苯甲酰胺衍生物已被研究其作为组蛋白脱乙酰酶 (HDAC) 抑制剂的作用。该应用在癌症和神经退行性疾病领域尤为相关,在这些领域中,正在探索 HDAC 抑制剂的治疗益处 (Chou 等人,2008)。

未来方向

The future directions for the research on 2-(Isobutyrylamino)benzamide could involve exploring its potential applications in various fields of research and industry. Additionally, the development of green, rapid, and efficient methods for the synthesis of benzamides could be of considerable importance .

作用机制

Target of Action

2-(Isobutyrylamino)benzamide, also known as 2-IBAB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research and industry. The primary target of 2-(Isobutyrylamino)benzamide is human glucokinase (GK) . Glucokinase is a cytosolic enzyme that is primarily expressed in pancreatic β-cells and liver hepatocytes .

Mode of Action

The compound acts as an allosteric activator of human glucokinase . Allosteric activators work by binding to a protein at a site other than the active site, causing a conformational change that increases the protein’s activity. In the case of 2-(Isobutyrylamino)benzamide, it increases the catalytic action of glucokinase .

Biochemical Pathways

The activation of glucokinase by 2-(Isobutyrylamino)benzamide affects the glucose metabolic pathway . Glucokinase plays a crucial role in this pathway by converting glucose to glucose-6-phosphate with the aid of adenosinetriphosphate (ATP) . This is a key step in the regulation of carbohydrate metabolism.

Result of Action

The activation of glucokinase by 2-(Isobutyrylamino)benzamide leads to an increase in the conversion of glucose to glucose-6-phosphate . This can potentially lead to a decrease in blood glucose levels, making the compound of interest for the treatment of type-2 diabetes .

属性

IUPAC Name |

2-(2-methylpropanoylamino)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2/c1-7(2)11(15)13-9-6-4-3-5-8(9)10(12)14/h3-7H,1-2H3,(H2,12,14)(H,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFKPOMJZEUXBOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC1=CC=CC=C1C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-chloro-3-(trifluoromethyl)phenyl]-N-[(4-methylphenyl)sulfonyl]glycine](/img/structure/B3146205.png)

![Spiro[imidazolidine-4,8'-tricyclo[5.2.1.0,2,6]decane]-2,5-dione](/img/structure/B3146248.png)